molecular formula C19H26N6O3S B10868586 4-(4-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide

4-(4-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B10868586
M. Wt: 418.5 g/mol
InChI Key: GJYZLYOKPPGDAA-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Specific reagents depend on the desired transformation.

      Major Products: These reactions can lead to diverse products, which may have applications in drug discovery and materials science.

  • Scientific Research Applications

      Chemistry: The compound could serve as a building block for novel pyrimidine derivatives.

      Biology: It might be explored for its effects on cellular processes.

      Medicine: Investigate its potential as an antiparasitic or anticancer agent.

      Industry: Consider applications in materials science or drug development.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research

    Properties

    Molecular Formula

    C19H26N6O3S

    Molecular Weight

    418.5 g/mol

    IUPAC Name

    4-[4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoyl]-N,N-dimethylpiperazine-1-sulfonamide

    InChI

    InChI=1S/C19H26N6O3S/c1-14-13-15(2)21-19(20-14)22-17-7-5-16(6-8-17)18(26)24-9-11-25(12-10-24)29(27,28)23(3)4/h5-8,13H,9-12H2,1-4H3,(H,20,21,22)

    InChI Key

    GJYZLYOKPPGDAA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C

    Origin of Product

    United States

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